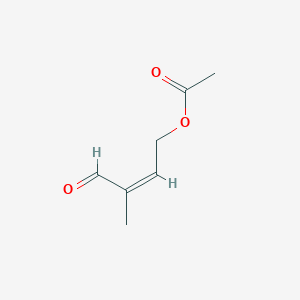

















|
REACTION_CXSMILES
|
C(OC(COC(=O)C)C=C)(=O)C.[H][H].[C]=O.[C:17]([O:20][CH2:21][CH:22](OC(=O)C)[CH:23]([CH:25]=[O:26])[CH3:24])(=[O:19])[CH3:18].C(OC(COC(=O)C)CCC=O)(=O)C>C1(C)C=CC=CC=1.C/C(/O)=C/C(C)=O.[C-]#[O+].[C-]#[O+].[Rh].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C(O)(=O)C>[C:17]([O:20][CH2:21][CH:22]=[C:23]([CH3:24])[CH:25]=[O:26])(=[O:19])[CH3:18] |f:6.7.8.9,^3:14|
|


|
Name
|
1,2-diacetoxy-3-formylbutane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C(C)C=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C=C)COC(C)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.58 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]
|
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C=C)COC(C)=O
|
|
Name
|
1,2-diacetoxy-3-formylbutane
|
|
Quantity
|
13.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC(C(C)C=O)OC(C)=O
|
|
Name
|
4,5-diacetoxypentanal
|
|
Quantity
|
8.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(CCC=O)COC(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
An autoclave equipped with a gas inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pressure inside the autoclave at 90 atmospheric pressure (gauze pressure)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC=C(C=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 25 mmol | |
| AMOUNT: MASS | 3.55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 37.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |